Fusicocca-2,10(14)-diene
Description
Properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(3R,10S,11S)-3,10,14-trimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1(14),6-diene |
InChI |
InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13-14,17H,6-12H2,1-5H3/t14-,17-,20+/m0/s1 |
InChI Key |
PZSFDLBSQBBRAM-GZRFBZBPSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(CC[C@@]2(CC3=C(CC[C@@H]13)C)C)C(C)C |
Canonical SMILES |
CC1CCC2=C(CCC2(CC3=C(CCC13)C)C)C(C)C |
Synonyms |
fusicoccadiene |
Origin of Product |
United States |
Scientific Research Applications
Fusicocca-2,10(14)-diene is primarily known as a precursor to fusicoccin, a potent phytotoxin produced by the fungus Phomopsis amygdali. Fusicoccin has been shown to activate the plasma membrane H-ATPase in plant cells, leading to various physiological effects such as stomatal opening, increased nutrient uptake, and enhanced cell growth . The compound's ability to stimulate plant processes is attributed to its interaction with 14-3-3 proteins, which are regulatory molecules involved in numerous cellular functions across eukaryotic organisms .
Table 1: Biological Effects of Fusicoccin Derived from this compound
| Effect | Mechanism of Action |
|---|---|
| Stomatal Opening | Activation of H-ATPase leading to ion transport |
| Nutrient Uptake | Enhanced membrane potential facilitating nutrient influx |
| Cell Growth Stimulation | Increased cell enlargement through proton extrusion |
Pharmacological Applications
The pharmacological potential of this compound is being explored for its role in cancer treatment. Research indicates that derivatives of fusicoccin can inhibit signaling pathways associated with cancer cell proliferation . The ability of fusicoccin to modulate 14-3-3 protein interactions positions it as a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
Case Study: Fusicoccin as an Anticancer Agent
A study demonstrated that fusicoccin could inhibit the proliferation of certain cancer cell lines by stabilizing the interaction between 14-3-3 proteins and their client proteins involved in cell cycle regulation. This suggests a novel approach for targeted cancer therapies utilizing fusicoccin derivatives .
Biotechnological Applications
The biosynthesis of this compound has been successfully engineered in Saccharomyces cerevisiae, enhancing its production through genetic modifications . This biotechnological application allows for sustainable production methods for this compound and its derivatives.
Table 2: Production Strategies for this compound
| Organism | Production Method | Yield Improvement |
|---|---|---|
| Escherichia coli | Expression of fusicocca-diene synthase (PaFS) | Low yield |
| Saccharomyces cerevisiae | Genetic modifications (deletion of specific genes) | Higher yield |
Future Prospects
The ongoing research into this compound highlights its potential as a versatile compound in both agricultural and medical fields. Future studies are likely to focus on:
- Optimization of production methods : Enhancing yields through synthetic biology techniques.
- Exploration of derivatives : Investigating modified forms of fusicoccin for improved efficacy and reduced toxicity.
- Clinical applications : Further studies on the therapeutic potential of fusicoccin derivatives in treating various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
